4-Nitro-2-(trifluoromethyl)benzaldehyde
Overview
Description
4-Nitro-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4F3NO3 . It has a molecular weight of 219.12 . It is a solid substance and is used as a reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a nitro group (NO2), a trifluoromethyl group (CF3), and a formyl group (CHO) . The InChI code for this compound is 1S/C8H4F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-4H .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 219.12 . The InChI code for this compound is 1S/C8H4F3NO3/c9-8(10,11)6-2-1-5(4-13)7(3-6)12(14)15/h1-4H .Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organ is the respiratory system . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of various pharmaceutical intermediates , suggesting that it may interact with a wide range of biological targets.
Mode of Action
The exact mode of action of 4-Nitro-2-(trifluoromethyl)benzaldehyde is not well-documented. It’s possible that the compound interacts with its targets through the nitro group and the trifluoromethyl group, which are both electron-withdrawing groups. These groups could potentially enhance the electrophilicity of the benzaldehyde moiety, facilitating reactions with nucleophilic residues in biological targets .
Result of Action
As a potential pharmaceutical intermediate , it may be involved in a variety of biological effects depending on the specific targets and pathways it affects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds or enzymes that could interact with this compound . .
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3/c9-8(10,11)7-3-6(12(14)15)2-1-5(7)4-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREGKXZIHOMXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496007 | |
Record name | 4-Nitro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-17-2 | |
Record name | 4-Nitro-2-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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